4-Hydroxyphenyl acetate
Overview
Description
4-Acetoxyphenol, also known as 4-hydroxyphenyl acetate, is an organic compound with the molecular formula C8H8O3. It is a phenolic ester derived from the condensation of acetic acid and hydroquinone.
Mechanism of Action
Target of Action
The primary target of 4-Acetoxyphenol, also known as 4-Hydroxyphenyl Acetate, is the NRF2 transcription factor . NRF2 plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
4-Acetoxyphenol interacts with its target, the NRF2 transcription factor, by stabilizing it and inducing its nuclear translocation . This interaction leads to an upregulation of two antioxidative enzymes, NQO1 and HO-1 .
Biochemical Pathways
The compound affects the NRF2/NQO1/HO-1 pathway . By stabilizing NRF2, 4-Acetoxyphenol increases the expression of NQO1 and HO-1 genes, which are involved in the cellular response to oxidative stress .
Result of Action
The action of 4-Acetoxyphenol results in a reduction of cellular reactive oxygen species (ROS) induced by oxidative stress . This leads to the protection of retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis .
Action Environment
The efficacy and stability of 4-Acetoxyphenol can be influenced by environmental factors such as the presence of oxidative stress. For instance, its protective effect against oxidative stress-induced necrosis in RPE cells is demonstrated when these cells are exposed to tert-Butyl hydroperoxide (tBHP), an inducer of oxidative stress .
Biochemical Analysis
Biochemical Properties
4-Hydroxyphenyl acetate is involved in several biochemical reactions. It interacts with enzymes such as 4-coumarate: CoA ligase, which catalyzes the formation of thioesters . This interaction is crucial for the biosynthesis of lignin and flavonoids in plants. Additionally, this compound is a substrate for various oxidases and hydrolases, which facilitate its conversion into other bioactive compounds. These interactions highlight the compound’s role in metabolic pathways and its potential as a biochemical intermediate.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plants, the overexpression of enzymes that interact with this compound can lead to increased lignin production . In mammalian cells, this compound can modulate the activity of certain enzymes, thereby influencing metabolic flux and energy production. These effects underscore the compound’s importance in regulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites . Additionally, this compound can inhibit or activate enzymes, thereby modulating their activity. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and impaired organ function. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of phenylpropanoids, which are important for plant defense and structural integrity . The compound interacts with enzymes such as 4-coumarate: CoA ligase and various oxidases, which facilitate its conversion into other metabolites. These interactions highlight the compound’s role in metabolic flux and its potential impact on metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific compartments. The transport and distribution of this compound are essential for its biological activity and its effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization of this compound is important for understanding its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxyphenol can be synthesized through the esterification of hydroquinone with acetic anhydride. The reaction typically involves mixing hydroquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The mixture is heated to facilitate the reaction, resulting in the formation of 4-acetoxyphenol and acetic acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of 4-acetoxyphenol follows similar principles but on a larger scale. The process involves the use of large reactors where hydroquinone and acetic anhydride are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Acetoxyphenol has been extensively studied for its antioxidant properties. It has shown potential in protecting retinal pigment epithelial cells from oxidative stress-induced necrosis by stabilizing the NRF2 transcription factor and upregulating antioxidative enzymes such as NQO1 and HO-1 . This makes it a promising candidate for the treatment of age-related macular degeneration and other oxidative stress-related conditions .
In addition to its medical applications, 4-acetoxyphenol is used in the synthesis of polymers with pendant phenol groups, which have broad industrial applications .
Comparison with Similar Compounds
Hydroquinone: A parent compound of 4-acetoxyphenol, known for its use in skin lightening and as a photographic developer.
4-Hydroxybenzoic Acid: Another phenolic compound with antioxidant properties.
Butylated Hydroxytoluene: A synthetic antioxidant used in food preservation.
Uniqueness: 4-Acetoxyphenol stands out due to its specific ability to stabilize NRF2 and upregulate antioxidative enzymes, which is not a common feature among all phenolic compounds. This unique mechanism of action makes it particularly valuable in medical research focused on oxidative stress and related diseases .
Properties
IUPAC Name |
(4-hydroxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCQTHGYMTCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186062 | |
Record name | 4-Hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-32-7 | |
Record name | 4-Hydroxyphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3233-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROQUINONE MONOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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